Regioisomeric Scaffold Control: furo[2,3-c]pyrrole vs. furo[3,2-b]pyrrole Core
The target compound features a furo[2,3-c]pyrrole core, which is a distinct regioisomer from the furo[3,2-b]pyrrole core used in PDE1 inhibitor research. In published studies, hexahydro-2H-furo[3,2-b]pyrrole derivatives demonstrated PDE1 inhibitory activity with IC50 values in the high nanomolar to low micromolar range and showed antiproliferative effects on A375 melanoma cells [1]. In contrast, no PDE1 inhibition data have been reported for the furo[2,3-c] regioisomer. This regioisomeric difference creates a specific research opportunity: the [2,3-c] scaffold may exhibit divergent selectivity profiles or synthetic accessibility compared to the [3,2-b] scaffold, making it a valuable tool for scaffold-hopping campaigns.
| Evidence Dimension | PDE1 inhibitory activity of the core scaffold regioisomer |
|---|---|
| Target Compound Data | No PDE1 IC50 data available; furo[2,3-c]pyrrole scaffold unexplored |
| Comparator Or Baseline | furo[3,2-b]pyrrole scaffold: PDE1 IC50 = high nM to low µM (A375 melanoma cell antiproliferative activity confirmed) [1] |
| Quantified Difference | Not quantifiable; represents a structurally unexplored regioisomeric space |
| Conditions | PDE1 enzymatic assay and A375 melanoma cell proliferation assay |
Why This Matters
For medicinal chemistry programs seeking novel PDE1 inhibitor scaffolds or aiming to explore regioisomer-dependent SAR, this compound provides access to an unstudied chemical space that cannot be accessed using commercial furo[3,2-b]pyrrole building blocks.
- [1] Castán, A. et al. Debenzylative Cycloetherification as a Synthetic Tool in the Diastereoselective Synthesis of 3,6-Disubstituted Hexahydro-2H-furo[3,2-b]pyrroles, PDE1 Enzyme Inhibitors with an Antiproliferative Effect on Melanoma Cells. J. Org. Chem. 2020, 85, 5941–5951. View Source
